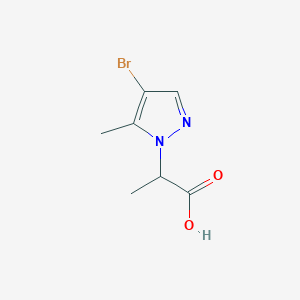

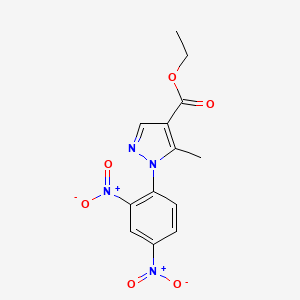

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid

Overview

Description

“2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid” is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold . Pyrazole derivatives have been found to possess almost all types of pharmacological activities . The presence of the pyrazole nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years . For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring, which consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis

Pyrazoles display a broad spectrum of chemical reactions. For example, the α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis and structural determination of pyrazole derivatives, including those with bromo, methyl, and propanoic acid components, have been a subject of research due to their complex hydrogen bonding and potential for creating diverse chemical structures. One study detailed the regiospecific synthesis and unambiguous structure determination via single-crystal X-ray analysis of such compounds, highlighting their extensive hydrogen bonding and unique crystallization properties (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Modifications

- Research on the synthetic methodology has led to the development of various pyrazole and pyrazolone derivatives from propanoic acid precursors. These compounds have been synthesized using efficient reactions and have shown potential in medicinal chemistry due to their pharmacological activities. One report describes a simple and rapid synthesis technique for creating 1,3-diarylpyrazol-4-yl propanoic acids, demonstrating the utility of Meldrum's acid in organic synthesis (Reddy & Rao, 2006).

Photoreactivity Studies

- The study of photoreactions in pyrazole derivatives, including their excited-state processes and ground-state syn-anti equilibria, provides insights into the photophysical properties of these compounds. Investigations into the photoreactivity of 2-(1H-pyrazol-5-yl)pyridines and their derivatives under various conditions have revealed multiple types of photoreactions, such as excited-state intramolecular and intermolecular proton transfers, which are essential for understanding the photophysics of pyrazole-based compounds (Vetokhina et al., 2012).

Application in Material Science

- The modification of polymeric materials through condensation reactions with amine compounds, including pyrazole derivatives, has been explored to enhance the properties of hydrogels. Such modifications aim at improving the thermal stability and introducing specific functional groups that can offer antibacterial and antifungal activities, making these materials suitable for medical applications (Aly & El-Mohdy, 2015).

Antimicrobial Properties

- The antimicrobial and antifungal activities of pyrazole derivatives have been evaluated, with some compounds showing significant efficacy against various microorganisms. This research contributes to the ongoing search for new antimicrobial agents with potential applications in healthcare and pharmaceuticals (Missoum et al., 2013).

Mechanism of Action

Target of Action

Similar compounds, such as imidazole and pyrazoline derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

These compounds often bind to their targets, altering their function and leading to downstream effects .

Biochemical Pathways

Related compounds have been shown to influence a variety of pathways, including those involved in inflammation, oxidative stress, and neurotransmission .

Pharmacokinetics

Similar compounds are often well-absorbed and widely distributed throughout the body .

Result of Action

Related compounds have been shown to exert a variety of effects, including anti-inflammatory, antioxidant, and antitumor activities .

properties

IUPAC Name |

2-(4-bromo-5-methylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4-6(8)3-9-10(4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEJWQWOMHSIQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C(C)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B3087254.png)

![3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087265.png)

![5-{[(4-Fluorophenyl)sulfinyl]methyl}-2-furoic acid](/img/structure/B3087287.png)

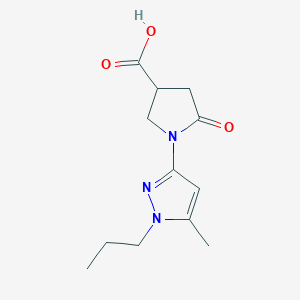

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3087295.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3087303.png)